7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Generic sulfonyl chlorides fail when specific binding conformations or metabolic profiles are required. The 7-methoxy-3,4-dihydronaphthalene scaffold delivers precisely tuned electronics and conformational flexibility not achievable with fully aromatic naphthalene or simple benzenesulfonyl chloride analogs. • Enables systematic sulfonamide library synthesis with a modifiable 7-OMe electronic handle for SAR optimization. • Serves as an electrophilic warhead for covalent protein modification (Lys, Ser) with class-level sulfonamide yields of 85-99% under mild conditions. • Commercially available at ≥95% purity from established suppliers, supporting seamless scale-up from med-chem to preclinical supply.

Molecular Formula C11H11ClO3S
Molecular Weight 258.72 g/mol
CAS No. 1461713-93-8
Cat. No. B1448401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride
CAS1461713-93-8
Molecular FormulaC11H11ClO3S
Molecular Weight258.72 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC(=C2)S(=O)(=O)Cl)C=C1
InChIInChI=1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3
InChIKeyCRHZCIOFWUZRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride: Chemical Identity & Procurement


7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride (CAS 1461713-93-8, molecular formula C11H11ClO3S, molecular weight 258.72 g/mol) is a dihydronaphthalene-based aromatic sulfonyl chloride featuring a methoxy substituent at the 7-position of the bicyclic scaffold . The compound contains a reactive sulfonyl chloride group (-SO2Cl) that serves as an electrophilic handle for nucleophilic substitution, enabling derivatization into sulfonamides, sulfonate esters, and related sulfonyl-containing molecules . It is commercially available from multiple vendors at purities of ≥95% .

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride: Structural Uniqueness


Aromatic sulfonyl chlorides are not functionally interchangeable building blocks. The specific substitution pattern on the dihydronaphthalene core dictates both the physicochemical properties and the biological or catalytic performance of downstream derivatives. The partially saturated 3,4-dihydronaphthalene ring system confers distinct conformational flexibility and electronic distribution compared to fully aromatic naphthalene sulfonyl chlorides or simpler benzenesulfonyl chlorides . The 7-methoxy substituent introduces electron-donating character that modulates the electrophilicity of the sulfonyl chloride group and influences the lipophilicity, metabolic stability, and target-binding orientation of derived sulfonamides in medicinal chemistry contexts . Generic substitution without these precise structural features would alter reaction kinetics, regioselectivity in downstream transformations, and the biological activity profile of the final compounds.

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride: Differentiation from Analogs


Methoxy vs Non-Methoxylated Scaffold Differentiation

The target compound incorporates a methoxy substituent at the 7-position of the 3,4-dihydronaphthalene core, whereas the closest analog 3,4-dihydronaphthalene-2-sulfonyl chloride (CAS 17070-56-3) lacks this oxygen functionality [1]. This structural difference introduces electron-donating effects via resonance that increase electron density on the aromatic ring and modulate the reactivity of the sulfonyl chloride electrophile .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

7-Methoxy vs 6-Methoxy Regioisomer Comparison

The 7-methoxy substitution pattern in the target compound is regioisomeric with 3,4-dihydro-6-methoxy-2-naphthalenesulfonyl chloride (CAS 1864058-20-7) . While both isomers share the same molecular formula and mass, the spatial orientation of the methoxy group relative to the sulfonyl chloride moiety differs, which in fully aromatic naphthalene systems has been shown to influence nucleophilic substitution kinetics and biological target recognition [1].

Regioselectivity Medicinal Chemistry SAR Positional Isomer Comparison

Dihydronaphthalene vs Fully Aromatic Naphthalene Scaffolds

The target compound features a partially saturated 3,4-dihydronaphthalene core, distinguishing it from fully aromatic naphthalene sulfonyl chlorides such as 7-methoxy-2-naphthalenesulfonyl chloride (CAS 56875-60-6) . The saturated C3-C4 bond introduces conformational flexibility and reduces overall aromaticity, which alters the spatial projection of the sulfonyl chloride vector and the physicochemical properties of derived molecules [1].

Scaffold Differentiation Conformational Analysis Chemical Biology Tools

Commercial Availability: Target vs Regioisomer

The target compound is available from multiple commercial vendors at a baseline purity of ≥95% , with major chemical suppliers including Sigma-Aldrich (via Enamine catalog ENA405193838) and CymitQuimica offering standard quantities . In contrast, the 6-methoxy regioisomer (CAS 1864058-20-7) shows significantly extended delivery timelines of approximately 55 days from certain suppliers, indicating lower stock availability and potentially limited commercial utility as a routine building block .

Procurement Supply Chain Quality Assurance

Sulfonamide Precursor and Derivatization Utility

The sulfonyl chloride group in the target compound reacts with primary and secondary amines to form the corresponding sulfonamides , a reaction that proceeds with typical yields in the 85-99% range for structurally related 3,4-dihydronaphthalene sulfonyl chloride derivatives under optimized photoredox or nucleophilic substitution conditions [1]. The 7-methoxy substituent provides an additional synthetic handle for subsequent functionalization (e.g., demethylation to a phenol) that is absent in the non-methoxylated analog.

Sulfonamide Synthesis Derivatization Reagent Organic Synthesis Building Block

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride: Research & Industrial Applications


Sulfonamide Library Synthesis for SAR Studies

The 7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride scaffold enables the systematic construction of sulfonamide libraries where the methoxy substituent serves as a modifiable electronic handle . As established in Section 3, the 7-methoxy pattern provides distinct electronic and steric properties compared to 6-methoxy and non-methoxylated analogs, allowing medicinal chemists to probe SAR for target binding affinity. The partially saturated dihydronaphthalene core introduces conformational flexibility not achievable with fully aromatic naphthalene sulfonyl chlorides [1].

Activity-Based Probes and Covalent Inhibitor Development

The reactive sulfonyl chloride group serves as an electrophilic warhead for covalent modification of nucleophilic residues in proteins (e.g., lysine, serine). The 7-methoxy-3,4-dihydronaphthalene scaffold provides a tunable aromatic core whose lipophilicity and electronic properties can be systematically varied through the methoxy substituent. As documented in Section 3, class-level sulfonamide formation yields of 85-99% under mild conditions support reliable bioconjugation and probe synthesis applications.

Photoredox Catalysis Substrate Development

Dihydronaphthalene sulfonyl chlorides participate in visible-light-mediated radical difunctionalization reactions, serving as sulfonyl radical precursors for C-S bond formation . The target compound's 7-methoxy substituent provides an electron-rich aromatic system that may influence radical stabilization and reaction kinetics. The reliable commercial availability of this compound (≥95% purity, multiple vendor sources) [1] makes it a practical substrate for developing and optimizing novel synthetic methodologies.

Non-GMP Intermediate for Lead Optimization

In pharmaceutical development, 7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride serves as a key intermediate for the synthesis of sulfonamide-containing drug candidates. The compound's commercial availability at ≥95% purity from established chemical suppliers enables rapid scale-up from medicinal chemistry quantities to preclinical supply. The distinct structural features documented in Section 3 (7-methoxy regiochemistry, partial saturation of the dihydronaphthalene core) make this building block non-substitutable when specific binding conformations or metabolic profiles are required.

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